molecular formula C11H22INO B14604331 (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide CAS No. 60888-99-5

(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14604331
CAS No.: 60888-99-5
M. Wt: 311.20 g/mol
InChI Key: LVTHQUYRAMZVKZ-UHFFFAOYSA-M
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Description

(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring substituted with dimethyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:

    Solvent: Polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Temperature: Moderate temperatures around 50-70°C.

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can replace the iodide ion.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
  • (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide

Uniqueness

(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to its specific iodide anion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60888-99-5

Molecular Formula

C11H22INO

Molecular Weight

311.20 g/mol

IUPAC Name

(2,3-dimethyl-4-oxocyclopentyl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C11H22NO.HI/c1-8-9(2)11(13)6-10(8)7-12(3,4)5;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

LVTHQUYRAMZVKZ-UHFFFAOYSA-M

Canonical SMILES

CC1C(C(=O)CC1C[N+](C)(C)C)C.[I-]

Origin of Product

United States

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